1-Oxa-9-azadispiro[2.2.56.23]tridecane
Description
1-Oxa-9-azadispiro[2.2.56.23]tridecane is a spirocyclic compound characterized by a unique fusion of oxygen (oxa) and nitrogen (aza) atoms within its bicyclic framework.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-oxa-9-azadispiro[2.2.56.23]tridecane |
InChI |
InChI=1S/C11H19NO/c1-3-11(9-13-11)4-2-10(1)5-7-12-8-6-10/h12H,1-9H2 |
InChI Key |
OHVASKHNWOHXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13CCNCC3)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azadispiro[2.2.56.23]tridecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Prins cyclization reaction is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azadispiro[2.2.56.23]tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-Oxa-9-azadispiro[2.2.56.23]tridecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxa-9-azadispiro[2.2.56.23]tridecane exerts its effects is primarily through its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 1-Oxa-9-azadispiro[2.2.56.23]tridecane with related spirocyclic compounds:
*Calculated based on typical spirocyclic structures.
Key Observations:
- Heteroatom Positioning: The placement of oxygen and nitrogen atoms significantly influences polarity and hydrogen-bonding capacity. For example, 3-Oxa-9-azaspiro[5.5]undecane HCl has one hydrogen donor (NH⁺) and two acceptors (O, N), enhancing solubility and receptor interactions .
- Ring Size and Complexity : Larger or fused rings (e.g., bicyclo[10.1.0]) may reduce synthetic accessibility but increase structural rigidity, as seen in 13-Oxabicyclo[10.1.0]tridecane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
